REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9].[I-:15].[Na+]>CC(C)=O>[I:15][CH2:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2|
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Name
|
|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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BrCCOC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
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2.78 g
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Type
|
reactant
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Smiles
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[I-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting mixture is then filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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The residue is diluted with EtOAc (100 mL)
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Type
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WASH
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Details
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washed with 5% Na2SO3 (50 mL), water (2×50 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
|
CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ICCOC=1C=C(C(=O)OC)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |